3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine is a complex organic compound featuring a benzodioxole moiety, a pyridazine ring, and a methylphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the pyridazine ring through cyclization reactions. The methylphenylmethylsulfanyl group is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 3-(1,3-Benzodioxol-5-yl)-2-(2-methylphenyl)acrylonitrile
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its benzodioxole moiety, pyridazine ring, and methylphenylmethylsulfanyl group contribute to its versatility and potential for various applications.
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-methylphenyl)methyl]sulfanyl}pyridazine is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound features a benzodioxole moiety fused with a pyridazine ring, which contributes to its unique biological profile. The presence of a sulfanyl group attached to a methylphenyl enhances its interaction with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H17N2O4S |
Molecular Weight | 335.38 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzodioxole structure can mimic natural substrates, potentially inhibiting enzymes critical for cell signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may disrupt cell cycle progression by targeting proteins involved in mitosis, similar to other compounds with analogous structures.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial effects by inhibiting bacterial enzymes. For instance, the structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens .
Anticancer Effects
In vitro studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. It appears to affect multiple signaling pathways, including those related to PI3K and MAPK, which are crucial for cancer cell survival and proliferation .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Antimicrobial Testing :
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13-4-2-3-5-15(13)11-24-19-9-7-16(20-21-19)14-6-8-17-18(10-14)23-12-22-17/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKJAKCKBNRSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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